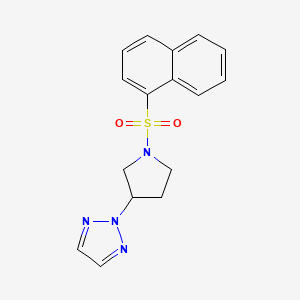

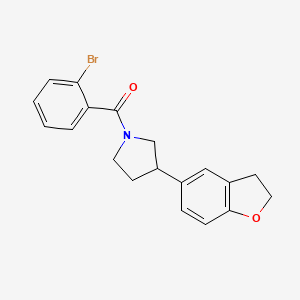

![molecular formula C8H8F3NO B2448298 2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol CAS No. 1000562-95-7](/img/structure/B2448298.png)

2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol” is a derivative of Trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .

Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The specific synthesis process for “this compound” is not mentioned in the retrieved papers.Physical And Chemical Properties Analysis

The physical and chemical properties of TFMP derivatives are influenced by the presence of a fluorine atom and a pyridine in their structure . The specific physical and chemical properties of “this compound” are not provided in the retrieved papers.Applications De Recherche Scientifique

Crystal and Molecular Structure Analysis

A study conducted by Percino et al. (2006) focused on the synthesis and structural analysis of compounds related to 2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol. They synthesized derivatives like 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol and analyzed their molecular and crystal structures using X-ray diffraction. This research contributes to understanding the structural properties of such compounds (Percino et al., 2006).

Co-crystal Synthesis

Tabuchi et al. (2015) explored the synthesis of co-crystals involving compounds structurally related to this compound. They worked with 1,2-bis(pyridin-4-yl)ethane and various acids, forming hydrogen-bonded units, contributing to crystal engineering and co-crystal formation studies (Tabuchi et al., 2015).

Novel Synthesis Methods

Marangoni et al. (2017) developed a novel method for synthesizing a series of 1-substituted 4-(trifluoromethyl)-5-(alkan-1-ol)-pyridin-2(1H)-imines, indicating the versatility and potential of this compound derivatives in chemical synthesis (Marangoni et al., 2017).

Antioxidant and Antimicrobial Activity

Bonacorso et al. (2015) described the synthesis of novel pyridines and their subsequent evaluation for antioxidant and antimicrobial activities. This research highlights the potential biomedical applications of this compound derivatives (Bonacorso et al., 2015).

Fungicidal Activity

Kuzenkov and Zakharychev (2009) investigated substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols for their fungicidal properties. This research underscores the potential agricultural applications of compounds related to this compound (Kuzenkov & Zakharychev, 2009).

Kinetic Resolution in Biochemical Studies

Nguyen et al. (2010) utilized a variety of enzymes to study the kinetic resolution of tertiary alcohols, including 2-(pyridin-x-yl)but-3-yn-2-ols. This research is relevant to biochemical and enzymatic studies, demonstrating applications in understanding enzyme-substrate interactions (Nguyen et al., 2010).

Polymer Chemistry Applications

Elladiou and Patrickios (2012) used 2-(pyridin-2-yl)ethanol as a protecting group for carboxylic acids in polymer chemistry, highlighting its potential use in the development and modification of polymers (Elladiou & Patrickios, 2012).

Photophysical Properties in Material Science

Chang et al. (2013) synthesized Ir(III) metal complexes using derivatives of this compound, examining their photophysical properties for potential use in OLEDs and other material science applications (Chang et al., 2013).

Mécanisme D'action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The specific mechanism of action for “2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol” is not mentioned in the retrieved papers.

Propriétés

IUPAC Name |

2-[2-(trifluoromethyl)pyridin-3-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO/c9-8(10,11)7-6(3-5-13)2-1-4-12-7/h1-2,4,13H,3,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHYZRBRCZCAGAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(F)(F)F)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

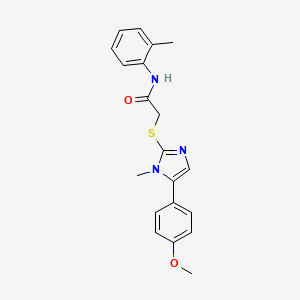

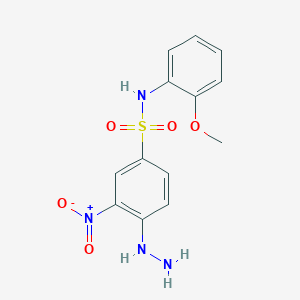

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide hydrochloride](/img/structure/B2448215.png)

![3-Tert-butyl-7,9-dimethyl-1-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2448220.png)

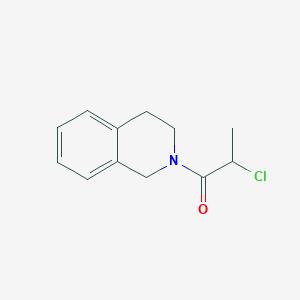

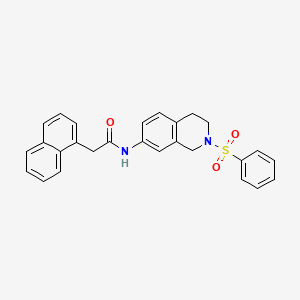

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2448224.png)

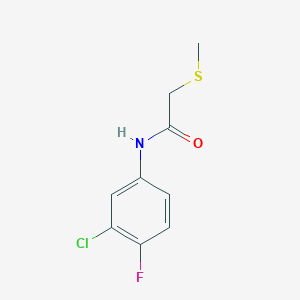

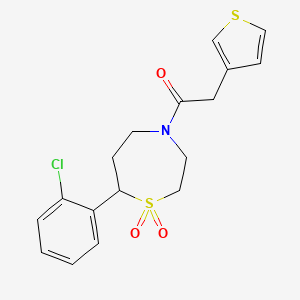

![3-[1-(Cyclohexanecarbonyl)piperidin-4-yl]-1,1-dimethylurea](/img/structure/B2448225.png)

![2-cyano-N-(2,6-dimethylphenyl)-3-[2-(4-methylphenyl)-1,3-thiazol-4-yl]prop-2-enamide](/img/structure/B2448229.png)

![benzo[d][1,3]dioxol-5-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2448236.png)